N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to the para-position of the sulfonamide-bearing aromatic ring. The isothiazolidine dioxide group confers strong electron-withdrawing properties, while the methoxy and methyl substituents on the benzenesulfonamide core modulate steric and electronic effects. This compound is likely synthesized via sulfonylation of a primary amine precursor, analogous to methods described for related sulfonamides .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-4-9-16(24-2)17(12-13)26(22,23)18-14-5-7-15(8-6-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYFRTNVCFOHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the dioxidoisothiazolidin moiety enhances the compound's interaction with bacterial enzymes, potentially leading to increased efficacy .
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further development.
Case Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cells .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Toxicity Assessment : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal human cells, suggesting a favorable safety margin .
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparison of key structural analogs is summarized in Table 1:
Key Observations :
Spectral Data Comparison :
- IR Spectroscopy :
- The target compound’s sulfonamide S=O stretches are expected at ~1150–1350 cm⁻¹, consistent with analogs in . The isothiazolidine dioxide group adds symmetric/asymmetric S=O stretches near 1250–1300 cm⁻¹.
- Absence of C=O stretches (~1660–1680 cm⁻¹) distinguishes it from hydrazinecarbothioamide precursors .
- NMR Spectroscopy :
- The methoxy group (-OCH₃) resonates at ~3.8–4.0 ppm (¹H) and ~55–60 ppm (¹³C), while the methyl group (-CH₃) appears at ~2.3–2.5 ppm (¹H) and ~20–25 ppm (¹³C).
- Aromatic protons in the 1,1-dioxidoisothiazolidine ring exhibit distinct splitting patterns due to anisotropic effects.
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ) reveal:
- Hydrogen-bonding networks : The pyrazole derivative in forms inversion dimers via N–H⋯O interactions, a feature common in sulfonamides.
- Dihedral angles : Substituents influence ring planarity. For example, the dihedral angle between the pyrazole and phenyl rings in is 38.93°, whereas the target compound’s isothiazolidine ring may impose different torsional constraints.
Hypothetical Crystal Packing of Target Compound :
- The methoxy and methyl groups may promote π-stacking or hydrophobic interactions, while the isothiazolidine dioxide could participate in S=O⋯H–N hydrogen bonds.
Physicochemical and Reactivity Profiles
- Solubility : The methoxy group enhances hydrophilicity compared to halogenated analogs (e.g., ).
Q & A
Q. What are the standard synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting a sulfonyl chloride derivative with an amine-containing intermediate (e.g., 4-(1,1-dioxidoisothiazolidin-2-yl)aniline) in dry pyridine or dichloromethane under inert conditions .
- Cyclization : Formation of the isothiazolidine ring via oxidation or sulfur-dioxide insertion, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
- Purification : Flash chromatography or recrystallization to isolate the final product . Key intermediates include the sulfonyl chloride precursor and the isothiazolidine-containing aniline derivative.
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or SHELXS to resolve bond lengths, angles, and stereochemistry .
- IR Spectroscopy : Identification of sulfonamide (S=O) and isothiazolidine (S-O) functional groups .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should include:
- Cytotoxicity Assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify molecular targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonamide coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
- Catalyst Use : Lewis acids (e.g., ZnCl) or base catalysts (e.g., triethylamine) accelerate intermediate formation .
- Scalability : Pilot-scale reactions with continuous-flow systems to maintain reproducibility .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols to rule out experimental variability .
- Cell Line Specificity : Compare activity across diverse cell lines (e.g., epithelial vs. hematopoietic) to identify selective toxicity .
- Mechanistic Profiling : Use RNA sequencing or proteomics to confirm target engagement (e.g., apoptosis induction vs. kinase inhibition) .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., SphK1 kinase) .
- MD Simulations : GROMACS or AMBER for studying ligand-protein stability over time .
- QSAR Modeling : Correlate structural features (e.g., methoxy group position) with bioactivity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
